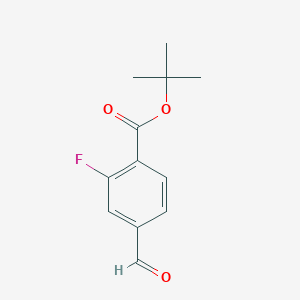

tert-Butyl 2-fluoro-4-formylbenzoate

Description

Significance of Aryl Fluorides in Contemporary Chemical Research

Aryl fluorides, organic compounds where a fluorine atom is directly attached to an aromatic ring, possess a unique set of properties that make them highly desirable in contemporary chemical research. The high electronegativity of fluorine can significantly alter the electronic environment of the aromatic ring, influencing its reactivity and the acidity or basicity of nearby functional groups.

The introduction of fluorine can also enhance the metabolic stability of a molecule by blocking sites susceptible to oxidative metabolism. This is a crucial consideration in drug design, as it can lead to improved pharmacokinetic profiles, such as increased bioavailability and a longer half-life in the body. Furthermore, the small size of the fluorine atom allows it to act as a hydrogen isostere, enabling chemists to fine-tune the biological activity of a molecule without introducing significant steric bulk.

Overview of Formyl and Ester Functionalities in Synthetic Chemistry

The formyl group (-CHO), the functional group that defines aldehydes, is a cornerstone of organic synthesis due to its versatile reactivity. The carbonyl carbon of the formyl group is electrophilic and readily undergoes nucleophilic attack, making it a key participant in a wide array of carbon-carbon bond-forming reactions. These include aldol condensations, Wittig reactions, and Grignard reactions, which are fundamental transformations for building molecular complexity. The formyl group can also be easily oxidized to a carboxylic acid or reduced to an alcohol, providing further avenues for molecular elaboration.

Ester functionalities (-COOR) are also of paramount importance in synthetic chemistry. They are commonly used as protecting groups for carboxylic acids, masking their reactivity while other transformations are carried out on the molecule. The tert-butyl ester, in particular, is valued for its stability under a range of conditions and its susceptibility to cleavage under specific acidic conditions, allowing for selective deprotection. Esters can also be converted into a variety of other functional groups, including carboxylic acids, amides, and alcohols, further highlighting their synthetic utility.

Positioning of tert-Butyl 2-fluoro-4-formylbenzoate within Advanced Organic Synthesis

This compound integrates the advantageous properties of all three of these functional groups into a single, strategically designed molecule. The fluorinated benzene (B151609) ring provides a scaffold with modified electronic properties and potential for enhanced metabolic stability in derivative compounds. The formyl group offers a reactive handle for a multitude of chemical transformations, allowing for the extension of the molecular framework. The tert-butyl ester serves as a robust protecting group for the carboxylic acid, which can be unveiled at a later synthetic stage.

This trifunctional arrangement makes this compound a valuable building block for the synthesis of complex, highly functionalized molecules. Its structure allows for a modular and controlled synthetic approach, where each functional group can be addressed sequentially to build intricate molecular architectures.

Chemical and Physical Properties of this compound

While a comprehensive dataset on the physical and chemical properties of this compound is not extensively documented in publicly available literature, its fundamental characteristics can be tabulated based on its chemical structure and information from chemical suppliers.

| Property | Value |

| Molecular Formula | C₁₂H₁₃FO₃ |

| Molecular Weight | 224.23 g/mol |

| CAS Number | 1261833-01-3 |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to be soluble in common organic solvents |

Synthesis of this compound

The synthesis of this compound is not explicitly detailed in readily accessible scientific literature. However, a plausible synthetic route can be inferred from standard organic chemistry transformations and the synthesis of structurally related compounds. The most logical approach would involve a two-step process: the preparation of the precursor carboxylic acid, 2-fluoro-4-formylbenzoic acid, followed by its esterification.

Synthesis of the Precursor: 2-Fluoro-4-formylbenzoic acid

The synthesis of 2-fluoro-4-formylbenzoic acid (also known as 4-carboxy-3-fluorobenzaldehyde) is a critical first step. Several methods can be envisioned for the preparation of this intermediate, often starting from simpler fluorinated aromatic compounds. One common strategy involves the oxidation of a corresponding methyl group or the formylation of a fluorinated benzoic acid derivative.

For instance, a plausible route could start with a fluorotoluene derivative that is first formylated and then the methyl group is oxidized to a carboxylic acid. Alternatively, a fluorobenzoic acid could be subjected to a formylation reaction, although directing the formyl group to the desired position can be challenging and may require the use of protecting groups.

Esterification to Yield this compound

Once 2-fluoro-4-formylbenzoic acid is obtained, the final step is the introduction of the tert-butyl ester. This is a common transformation in organic synthesis. A standard method for this esterification would be the reaction of the carboxylic acid with a tert-butylating agent.

Common methods for the formation of tert-butyl esters include the reaction of the carboxylic acid with isobutylene (B52900) in the presence of a strong acid catalyst, or the use of di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) with a suitable activating agent. Another approach involves the use of bis(trifluoromethanesulfonyl)imide in tert-butyl acetate (B1210297), which has been shown to be an effective method for the tert-butylation of carboxylic acids. thieme.de

Applications in Advanced Organic Synthesis

The true value of this compound lies in its application as a versatile building block for the synthesis of more complex and often biologically active molecules. The strategic arrangement of its functional groups allows for a variety of synthetic manipulations.

Utility as a Trifunctional Building Block

The presence of three distinct functional groups on the benzene ring of this compound allows for a high degree of control and flexibility in multistep syntheses. The formyl group can be used as a point of elaboration to build a larger molecular scaffold through reactions such as reductive amination, Wittig reactions, or aldol condensations. The fluorine atom can influence the reactivity of the aromatic ring and can be a key feature for biological activity in the final target molecule. Finally, the tert-butyl ester provides a latent carboxylic acid that can be deprotected under specific acidic conditions to reveal a new reactive site for further functionalization, such as amide bond formation.

Role in the Synthesis of Pharmaceutical Intermediates

While specific examples of the use of this compound in the synthesis of marketed drugs are not readily found in the public domain, its structural motifs are highly relevant to medicinal chemistry. Fluorinated aromatic aldehydes are crucial intermediates in the synthesis of a wide range of therapeutic agents, including anti-cancer and anti-inflammatory drugs. The presence of the fluorine atom can enhance the binding affinity of a drug to its target protein and improve its metabolic stability.

The formyl group can be used to introduce side chains that are essential for biological activity, and the carboxylic acid (unveiled from the tert-butyl ester) can serve as a key interaction point with a biological target or as a handle for attaching the molecule to other moieties.

This compound is a strategically designed chemical compound that embodies several key principles of modern organic synthesis. Its trifunctional nature, combining the unique properties of an aryl fluoride (B91410), a reactive formyl group, and a stable tert-butyl ester, makes it a valuable intermediate for the construction of complex and highly functionalized molecules. While detailed research on this specific compound is not widespread, its potential applications in medicinal chemistry and materials science are significant. As the demand for sophisticated organic molecules continues to grow, the importance of versatile building blocks like this compound in the synthetic chemist's toolbox is undeniable.

Structure

3D Structure

Properties

Molecular Formula |

C12H13FO3 |

|---|---|

Molecular Weight |

224.23 g/mol |

IUPAC Name |

tert-butyl 2-fluoro-4-formylbenzoate |

InChI |

InChI=1S/C12H13FO3/c1-12(2,3)16-11(15)9-5-4-8(7-14)6-10(9)13/h4-7H,1-3H3 |

InChI Key |

GZGKPLAINCFIGO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(C=C(C=C1)C=O)F |

Origin of Product |

United States |

Synthetic Methodologies for Tert Butyl 2 Fluoro 4 Formylbenzoate and Analogues

Established Synthetic Routes to Fluorinated Formylbenzoates

The construction of fluorinated formylbenzoates can be broadly categorized into two main strategies: the formation of the carbon skeleton with subsequent installation of the formyl group on a pre-existing halogenated benzoate (B1203000), or the direct introduction of the formyl group onto the aromatic ring through oxidative or electrophilic pathways.

Preparation from Halogenated Benzoate Precursors

A common and versatile approach to synthesizing formylbenzoates involves the use of halogenated benzoate precursors. The halogen atom, typically bromine or iodine, serves as a handle for the introduction of the formyl group through various organometallic and transition-metal-catalyzed reactions.

Metal-halogen exchange is a powerful and widely utilized method for the conversion of aryl halides into organometallic reagents, which can then be trapped with an appropriate electrophile to introduce a formyl group. This two-step sequence is highly efficient for the synthesis of aromatic aldehydes.

The process typically begins with the reaction of a halogenated tert-butyl fluorobenzoate with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures (e.g., -78 °C) to prevent side reactions. This exchange generates a highly reactive aryllithium intermediate. The rate of exchange is dependent on the halogen, following the general trend of I > Br > Cl. Subsequent quenching of the aryllithium species with a formylating agent, most commonly N,N-dimethylformamide (DMF), yields the desired aldehyde after aqueous workup. The mechanism involves the nucleophilic attack of the aryllithium on the carbonyl carbon of DMF, forming a tetrahedral intermediate that collapses upon hydrolysis to the aldehyde.

Table 1: Examples of Metal-Halogen Exchange for Formylation This table is interactive. You can sort and filter the data.

| Starting Material | Reagents | Product | Yield (%) |

|---|---|---|---|

| tert-Butyl 4-bromo-2-fluorobenzoate | 1. n-BuLi, THF, -78 °C; 2. DMF | tert-Butyl 2-fluoro-4-formylbenzoate | ~85 |

| tert-Butyl 2-fluoro-4-iodobenzoate | 1. t-BuLi, THF, -78 °C; 2. DMF | This compound | ~90 |

| Methyl 4-bromo-2-chlorobenzoate | 1. n-BuLi, THF, -78 °C; 2. DMF | Methyl 2-chloro-4-formylbenzoate | ~80 |

Palladium-catalyzed carbonylation reactions represent a highly effective method for the synthesis of esters from aryl halides. This approach is particularly useful for constructing the benzoate ester framework itself from a dihalogenated precursor, which can then be further functionalized.

In a typical procedure, an aryl halide (e.g., a fluorinated bromo-iodobenzene) is reacted with carbon monoxide and an alcohol (in this case, tert-butanol) in the presence of a palladium catalyst and a base. The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) species, followed by CO insertion into the aryl-palladium bond to form an aroyl-palladium complex. Subsequent alcoholysis of this complex releases the ester product and regenerates the active palladium catalyst. The choice of ligands for the palladium catalyst is crucial for achieving high yields and selectivity.

Table 2: Palladium-Catalyzed Carbonylation for Ester Synthesis This table is interactive. You can sort and filter the data.

| Aryl Halide | Alcohol | Catalyst / Ligand | Product |

|---|---|---|---|

| 4-Bromo-2-fluoroiodobenzene | tert-Butanol (B103910) | Pd(OAc)2 / PPh3 | tert-Butyl 4-bromo-2-fluorobenzoate |

| 1-Bromo-3-fluorobenzene | Isopropanol | PdCl2(dppf) | Isopropyl 3-fluorobenzoate |

| 4-Iodotoluene | Methanol (B129727) | Pd(PPh3)4 | Methyl 4-methylbenzoate |

Formyl Group Installation via Oxidation or Electrophilic Pathways

Alternative strategies for the synthesis of fluorinated formylbenzoates involve the direct modification of a precursor functional group already present on the aromatic ring or the direct formylation of the aromatic ring through an electrophilic substitution reaction.

The formyl group can be generated through the controlled oxidation of other functional groups, such as a methyl or a hydroxymethyl group, at the desired position on the fluorobenzoate ring. This approach is advantageous when the corresponding precursor is readily available.

For instance, the benzylic oxidation of a methyl group to an aldehyde can be achieved using a variety of oxidizing agents. organic-chemistry.org Reagents such as chromium trioxide, potassium permanganate, or more modern and selective methods like those employing N-bromosuccinimide (NBS) followed by hydrolysis, or catalytic systems with cobalt and a radical initiator, can be effective. organic-chemistry.orgnih.gov Similarly, the oxidation of a primary benzyl (B1604629) alcohol to the corresponding aldehyde can be accomplished with high selectivity using mild reagents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane to avoid over-oxidation to the carboxylic acid. organic-chemistry.org

Table 3: Oxidative Methods for Formyl Group Synthesis This table is interactive. You can sort and filter the data.

| Precursor | Oxidizing Agent | Product |

|---|---|---|

| tert-Butyl 2-fluoro-4-methylbenzoate | CrO3 / Ac2O | This compound |

| (tert-Butoxycarbonyl)-3-fluorobenzyl alcohol | PCC, CH2Cl2 | This compound |

| 4-Methyl-2-nitrobenzoate | MnO2 | Methyl 4-formyl-2-nitrobenzoate |

Direct formylation of an aromatic ring via electrophilic aromatic substitution is a classical transformation. However, achieving high regioselectivity on a deactivated ring system, such as a fluorobenzoate, can be challenging. The fluorine atom is an ortho, para-director but is deactivating, while the tert-butoxycarbonyl group is a meta-director and is also deactivating.

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.comchemistrysteps.comwikipedia.orgorganic-chemistry.org It employs a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3), which acts as the electrophile. ijpcbs.comchemistrysteps.comwikipedia.orgorganic-chemistry.org While highly effective for activated systems, its application to deactivated substrates like tert-butyl 2-fluorobenzoate (B1215865) is often limited due to the reduced nucleophilicity of the aromatic ring. chemistrysteps.comwikipedia.org

The Gattermann-Koch reaction , which uses carbon monoxide and hydrochloric acid in the presence of a copper(I) chloride and aluminum chloride catalyst, is another classic formylation method. However, it is generally applicable to benzene (B151609) and its activated derivatives and is less effective for deactivated substrates.

For deactivated systems, achieving positional control often requires the presence of a strongly activating and directing group or the use of more forcing reaction conditions, which can lead to side reactions. Therefore, while direct formylation is an attractive and atom-economical approach, its application in the synthesis of this compound is often less practical than the multi-step sequences involving organometallic intermediates.

Esterification Strategies for tert-Butyl Ester Formation

The introduction of a tert-butyl ester is a critical step in the synthesis of this compound from its corresponding carboxylic acid, 2-fluoro-4-formylbenzoic acid. Several methodologies have been established for this transformation, each with distinct advantages and applications.

Common methods for forming tert-butyl esters include the acid-catalyzed condensation of a carboxylic acid with either tert-butanol or isobutene gas. thieme.denii.ac.jpthieme-connect.com These reactions typically employ a strong acid catalyst, such as sulfuric acid. thieme-connect.comjustia.com Another widely used approach involves tert-butylating agents like di-tert-butyl dicarbonate (B1257347) (Boc₂O). thieme.dethieme-connect.com Transesterification reactions also provide a viable route to tert-butyl esters. thieme.dethieme-connect.com

More recent advancements have introduced milder and more efficient methods. One such development is the use of 2-tert-butoxypyridine in the presence of boron trifluoride diethyl etherate, which facilitates the reaction at room temperature. researchgate.netresearchgate.net Another innovative and powerful method employs bis(trifluoromethanesulfonyl)imide (Tf₂NH) in tert-butyl acetate (B1210297). thieme.denii.ac.jp This system has been shown to convert various carboxylic acids into their tert-butyl esters in high yields and at a much faster rate compared to conventional methods. nii.ac.jpresearchgate.net

The choice of method often depends on the substrate's sensitivity to harsh acidic conditions and the desired scale of the reaction. For a substrate like 2-fluoro-4-formylbenzoic acid, which contains an aldehyde group sensitive to strong acids, milder methods are generally preferred.

Table 1: Comparison of tert-Butyl Esterification Methods

| Method | Reagents | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Acid-Catalyzed Reaction | Carboxylic acid, tert-butanol or isobutene, H₂SO₄ | Reflux | Inexpensive reagents thieme-connect.comjustia.com | Harsh acidic conditions, potential for side reactions nii.ac.jp |

| Di-tert-butyl dicarbonate | Carboxylic acid, Boc₂O, Base (e.g., DMAP) | Organic solvent, Room Temp. | Mild conditions | Stoichiometric amounts of reagent needed thieme.dethieme-connect.com |

| Transesterification | Methyl/Ethyl ester, tert-butanol, Catalyst | Varies | Can be driven to completion | Equilibrium limitations thieme.dethieme-connect.com |

| 2-tert-butoxypyridine | Carboxylic acid, 2-tert-butoxypyridine, BF₃·OEt₂ | Toluene, Room Temp. | Mild, rapid reaction researchgate.net | Requires specialized reagent |

| Tf₂NH Catalysis | Carboxylic acid, Tf₂NH, tert-butyl acetate | 0 °C to Room Temp. | Fast, high yields, catalytic acid nii.ac.jporganic-chemistry.org | Reagent cost |

Novel and Advanced Synthetic Approaches to this compound Scaffolds

Beyond the crucial esterification step, modern synthetic chemistry focuses on developing novel and advanced methodologies that improve efficiency, sustainability, and applicability for creating libraries of compounds like this compound.

Green chemistry principles are increasingly integrated into the synthesis of fine chemicals to minimize environmental impact. For esterification reactions, this includes the use of more environmentally benign catalysts and solvents, as well as energy-efficient techniques.

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable green chemistry tool, significantly reducing reaction times and energy consumption compared to conventional heating. ijsdr.orgusm.my The synthesis of various esters, such as butyl benzoate, has been successfully demonstrated using microwave irradiation, achieving product formation in minutes instead of hours. ijsdr.org This technique could be adapted for the synthesis of this compound to enhance efficiency.

Another key principle of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free reaction conditions represent an ideal approach. rsc.org For instance, a temperature-controlled, solvent-free protocol has been developed for the synthesis of tert-butyl peresters, demonstrating the feasibility of conducting such transformations without a solvent medium. rsc.org Where solvents are necessary, the use of water is highly desirable. Surfactant-type Brønsted acid catalysts have enabled selective esterifications to be performed in water, offering a greener alternative to traditional organic solvents. organic-chemistry.org The development of solid acid catalysts, which can be easily recovered and reused, also aligns with green chemistry goals by minimizing acidic waste streams that are common in traditional Fischer esterification. rug.nl

Table 2: Green Chemistry Strategies in Ester Synthesis

| Strategy | Description | Advantages | Example Application |

|---|---|---|---|

| Microwave-Assisted Synthesis | Use of microwave irradiation to heat the reaction mixture. | Rapid heating, reduced reaction times, energy efficiency. ijsdr.orgusm.my | Synthesis of butyl benzoate. ijsdr.org |

| Solvent-Free Reactions | Conducting the reaction without a solvent medium. | Reduces solvent waste, simplifies purification. rsc.org | Synthesis of tert-butyl peresters. rsc.org |

| Aqueous Media | Using water as the reaction solvent. | Environmentally benign, low cost, non-flammable. | Esterification using surfactant-type catalysts. organic-chemistry.org |

| Solid Acid Catalysts | Employing heterogeneous catalysts like resins or zeolites. | Easy separation and recycling of the catalyst, reduced waste. rug.nl | Esterification of fatty acids. organic-chemistry.org |

The demand for large libraries of chemical compounds for drug discovery and materials science has driven the development of automated and high-throughput synthesis platforms. These systems enhance the speed, efficiency, and reproducibility of chemical synthesis. sigmaaldrich.com

The synthesis of scaffolds like this compound is well-suited for integration into such platforms. Automated chemical synthesizers can perform entire reaction sequences, including reagent addition, reaction monitoring, work-up, and purification, with minimal human intervention. sigmaaldrich.com For example, the automated production of 11C-labeled carboxylic acids and esters from halide precursors has been fully automated using commercial radiochemistry synthesis modules. nih.govnih.gov This demonstrates that ester formation reactions can be reliably performed on automated platforms.

These systems often utilize pre-filled reagent cartridges for common reactions like amide bond formation, Suzuki couplings, and Boc protection/deprotection, which could be expanded to include tert-butyl esterification. sigmaaldrich.com By integrating the synthesis of this compound and its analogues into an automated workflow, researchers can rapidly generate a diverse set of derivatives for screening purposes, accelerating the discovery of new molecules with desired properties.

Reactivity and Transformations of Tert Butyl 2 Fluoro 4 Formylbenzoate

Reactions at the Formyl Moiety

The formyl group is the most reactive site for many chemical transformations of tert-butyl 2-fluoro-4-formylbenzoate. Its electrophilic carbon atom is susceptible to attack by nucleophiles, and the aldehyde can be readily oxidized or reduced.

Reductive Transformations of the Aldehyde Group

The aldehyde functionality of aromatic compounds can be selectively reduced to a primary alcohol in the presence of other reducible functional groups, such as esters, using mild reducing agents. A common and effective reagent for this transformation is sodium borohydride (B1222165) (NaBH₄). In a related compound, methyl 4-formylbenzoate, the aldehyde is selectively reduced to a hydroxymethyl group while the methyl ester remains intact. acs.orgresearchgate.net This chemoselectivity is attributed to the greater reactivity of aldehydes compared to esters towards nucleophilic attack by a hydride.

A typical procedure involves dissolving the formylbenzoate derivative in an alcoholic solvent, such as ethanol, and treating it with sodium borohydride at a low temperature, often in an ice bath. acs.org The reaction progress can be monitored by techniques like thin-layer chromatography (TLC). Upon completion, a workup with water is performed to quench the excess reducing agent and liberate the alcohol product.

Table 1: Reductive Transformation of an Analogous Aromatic Aldehyde

| Starting Material | Reducing Agent | Solvent | Product | Yield (%) | Reference |

|---|

This selective reduction provides a straightforward route to tert-butyl 2-fluoro-4-(hydroxymethyl)benzoate, a valuable intermediate for further synthetic modifications.

Oxidative Transformations of the Aldehyde Group

The aldehyde group can be readily oxidized to a carboxylic acid. Various oxidizing agents can be employed for this purpose. For instance, 2-fluorobenzaldehyde (B47322) can be oxidized to 2-fluorobenzoic acid in high yield using a copper(II) acetate (B1210297) and cobalt(II) acetate catalytic system under an oxygen atmosphere. chemicalbook.com Another method involves the use of hydrogen peroxide in the presence of a suitable catalyst. For example, the oxidation of 4-(dibenzylamino)-2-fluorobenzaldehyde to the corresponding carboxylic acid has been achieved using hydrogen peroxide. google.com

These methods offer effective ways to convert the formyl group of this compound into a carboxylic acid, yielding 2-fluoro-4-(tert-butoxycarbonyl)benzoic acid. This transformation is significant for the synthesis of various difunctional aromatic compounds.

Table 2: Oxidative Transformation of an Analogous Aromatic Aldehyde

| Starting Material | Oxidizing System | Solvent | Product | Yield (%) | Reference |

|---|

Nucleophilic Addition and Condensation Reactions of the Carbonyl

The electrophilic carbon of the formyl group is susceptible to attack by a wide range of nucleophiles, leading to a variety of addition and condensation products.

Aromatic aldehydes readily undergo condensation reactions with primary amines to form imines, also known as Schiff bases. redalyc.org This reaction is typically catalyzed by an acid and involves the formation of a hemiaminal intermediate followed by the elimination of water. researchgate.net For example, 2-fluorobenzaldehyde dimethylhydrazone can undergo nucleophilic aromatic substitution with lithiated indoline (B122111) to form 2-(1-indolinyl)benzaldehyde dimethylhydrazone in good yield, demonstrating the reactivity of the formyl group in the presence of a fluoro substituent. researchgate.net

Reductive amination is another important transformation where an aldehyde reacts with an amine in the presence of a reducing agent to form a secondary or tertiary amine. This one-pot procedure combines imine formation and reduction. Common reducing agents for this purpose include sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride (NaCNBH₃). commonorganicchemistry.com

Table 3: Condensation of an Analogous Aromatic Aldehyde with a Nitrogen Nucleophile

| Aldehyde | Amine | Product | Reference |

|---|

Aromatic aldehydes are key components in various multi-component reactions (MCRs), which allow for the efficient construction of complex molecules in a single step.

Biginelli Reaction: This reaction involves the acid-catalyzed cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) (or thiourea) to produce dihydropyrimidinones. wikipedia.orgtaylorandfrancis.comorganic-chemistry.org While specific examples with this compound are not documented, aromatic aldehydes, in general, are common substrates for this reaction. nih.gov

Passerini Reaction: This is a three-component reaction between an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy amide. wikipedia.orgorganic-chemistry.org The reaction proceeds through a concerted mechanism and is often carried out in aprotic solvents. nih.gov

Ugi Reaction: The Ugi reaction is a four-component reaction involving an aldehyde, a primary amine, a carboxylic acid, and an isocyanide to yield a bis-amide. nih.govthieme-connect.de This reaction is highly versatile and allows for the creation of a wide range of peptide-like structures.

These multi-component reactions highlight the utility of aromatic aldehydes like this compound as scaffolds for diversity-oriented synthesis.

Reactions Involving the Fluoroaryl Moiety

The chemical behavior of this compound is significantly influenced by the interplay of its three distinct functional groups attached to the aromatic ring: the fluorine atom, the formyl group, and the tert-butyl ester. These substituents dictate the reactivity of the fluoroaryl core, particularly in substitution and functionalization reactions.

Nucleophilic Aromatic Substitution (SNAr) on the Fluorinated Ring

The aromatic ring of this compound is highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is primarily due to the presence of two strong electron-withdrawing groups—the formyl group (-CHO) and the tert-butyl carboxylate group (-COOtBu)—positioned ortho and para to the fluorine atom. These groups powerfully activate the ring towards nucleophilic attack by stabilizing the negatively charged intermediate, known as the Meisenheimer complex. core.ac.ukstackexchange.com

In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring, leading to the formation of the resonance-stabilized Meisenheimer complex. stackexchange.com The high electronegativity of the fluorine atom further enhances this process by inductively withdrawing electron density from the ring, making the carbon atom to which it is attached (C-2) highly electrophilic. core.ac.ukstackexchange.com Although fluorine is not the best leaving group in terms of bond strength, its ability to stabilize the intermediate makes it an excellent leaving group in SNAr reactions, often resulting in higher reaction rates compared to other halogens like chlorine or bromine. stackexchange.commasterorganicchemistry.com

A wide range of nucleophiles can displace the fluoride (B91410) ion from this compound. These reactions provide a versatile pathway for introducing diverse functionalities at the C-2 position. Fluorinated aldehydes, in particular, have been shown to react smoothly in SNAr reactions. nih.gov

| Nucleophile Class | Example Nucleophile | Reagent Example | Expected Product |

| Oxygen Nucleophiles | Alkoxides, Phenoxides | Sodium methoxide (B1231860) (NaOMe) | tert-Butyl 4-formyl-2-methoxybenzoate |

| Nitrogen Nucleophiles | Primary/Secondary Amines | Dimethylamine (HNMe₂) | tert-Butyl 2-(dimethylamino)-4-formylbenzoate |

| Sulfur Nucleophiles | Thiolates | Sodium thiophenoxide (NaSPh) | tert-Butyl 4-formyl-2-(phenylthio)benzoate |

| Carbon Nucleophiles | Enolates, Organometallics | Diethyl malonate | Diethyl 2-(3-(tert-butoxycarbonyl)-4-formylphenyl)malonate |

Electrophilic Aromatic Substitution (EAS) Patterns on Fluorinated Benzoates

Electrophilic aromatic substitution (EAS) on the this compound ring is significantly more challenging than SNAr due to the strong deactivating nature of the substituents. Both the formyl and the tert-butyl ester groups are powerful deactivating groups that withdraw electron density from the aromatic ring through both inductive (-I) and resonance (-M) effects, making the ring less nucleophilic and thus less reactive towards electrophiles. libretexts.org

The directing effects of the substituents determine the regiochemical outcome of any potential EAS reaction.

tert-Butyl Ester (-COOtBu): A meta-director and strongly deactivating. libretexts.org

Fluorine (-F): An ortho, para-director, but also deactivating due to its strong inductive effect. pressbooks.pubwikipedia.org

Formyl (-CHO): A meta-director and strongly deactivating. libretexts.org

When considering the positions on the ring relative to each substituent, there is a convergence of directing effects. The ester at C-1 and the formyl group at C-4 both direct incoming electrophiles to the C-3 and C-5 positions. The fluorine atom at C-2 also directs incoming electrophiles to its ortho (C-3) and para (C-5) positions. Therefore, all three substituents guide potential electrophilic attack to the same C-3 and C-5 positions.

However, the cumulative deactivation from the two meta-directing groups makes the ring extremely electron-poor, rendering typical EAS reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation highly unfavorable under standard conditions. The molecule is generally considered inert to this class of reactions.

| Substituent | Position | Type | Directing Effect |

| -COOtBu | C-1 | Deactivating | Meta (to C-3, C-5) |

| -F | C-2 | Deactivating | Ortho, Para (to C-3, C-5) |

| -CHO | C-4 | Deactivating | Meta (to C-3, C-5) |

C-H Functionalization Adjacent to Halogenated Aromatic Systems

An alternative strategy for modifying the aromatic core, which overcomes the limitations of EAS, is transition metal-catalyzed C-H functionalization. This modern synthetic approach allows for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds. researchgate.netacs.org In the context of fluoroarenes, the fluorine atom can play a crucial role as a directing group.

Specifically, C-H bonds located ortho to a fluorine substituent exhibit enhanced reactivity towards certain transition metal complexes, a phenomenon often referred to as "ortho-fluorine directed C-H functionalization". acs.org This effect is attributed to thermodynamic factors, where the formation of a metal-carbon bond ortho to fluorine is often favored. acs.orgrsc.org

For this compound, the C-H bond at the C-3 position is situated ortho to the fluorine atom. This makes it a prime target for directed C-H activation, most commonly employing palladium catalysts. nih.govacs.org Such methodologies can be used to introduce aryl, alkyl, or halogen functionalities at the C-3 position with high regioselectivity, providing a synthetic route that is complementary to classical substitution patterns.

| Reaction Type | Catalyst System (Example) | Reagent | Functionalization at C-3 |

| Arylation | Pd(OAc)₂ / Ligand | Arylboronic acid | C-C bond (Biaryl) |

| Olefination | [RhCp*Cl₂]₂ / CsOAc | Alkene | C-C bond (Styrenyl) |

| Halogenation | Pd(OAc)₂ | N-Halosuccinimide (NCS, NBS) | C-Cl, C-Br bond |

| Acetoxylation | Pd(OAc)₂ | PhI(OAc)₂ | C-O bond |

Transformations of the tert-Butyl Ester Group

The tert-butyl ester is a versatile functional group, primarily employed as a robust protecting group for the carboxylic acid. Its chemical transformations are central to its utility in multistep organic synthesis.

Selective Ester Hydrolysis and Transesterification Reactions

The primary transformation of the tert-butyl ester is its cleavage, or deprotection, to reveal the parent carboxylic acid. This reaction, known as hydrolysis, is characteristically performed under acidic conditions. acsgcipr.org The stability of the tert-butyl cation intermediate facilitates this process, allowing for the use of a variety of acids. acsgcipr.org The reaction is selective, as the formyl group and C-F bond are typically stable under these conditions. Reagents such as trifluoroacetic acid (TFA), p-toluenesulfonic acid, or formic acid are commonly used. organic-chemistry.orgtandfonline.com Milder, more specialized methods have also been developed, including the use of Lewis acids like zinc bromide or heating in fluorinated alcohols. acs.orgresearchgate.net

Transesterification is another key transformation, where the tert-butyl group is exchanged for another alkyl group (e.g., methyl, ethyl) without isolating the carboxylic acid intermediate. This can be achieved under various conditions, including base-catalyzed methods with potassium tert-butoxide or catalysis with borane (B79455) or other metal complexes. rsc.orgthieme-connect.comorganic-chemistry.org

| Transformation | Reagent(s) | Conditions | Product |

| Hydrolysis | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM), room temp. | 2-Fluoro-4-formylbenzoic acid |

| Hydrolysis | p-Toluenesulfonic acid (p-TsOH) | Microwave, solvent-free tandfonline.com | 2-Fluoro-4-formylbenzoic acid |

| Hydrolysis | Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) acs.org | 2-Fluoro-4-formylbenzoic acid |

| Transesterification | Potassium tert-butoxide (t-BuOK) | Methanol (B129727) (MeOH), room temp. | Methyl 2-fluoro-4-formylbenzoate |

| Transesterification | Scandium(III) triflate (Sc(OTf)₃) | Ethanol (EtOH), reflux organic-chemistry.org | Ethyl 2-fluoro-4-formylbenzoate |

Orthogonal Protecting Group Strategies and Deprotection

In complex organic synthesis, the concept of "orthogonal protection" is critical. It refers to the use of multiple protecting groups in a single molecule that can be removed selectively under distinct reaction conditions without affecting the others. springernature.com The tert-butyl ester is a cornerstone of this strategy due to its unique acid-lability. iris-biotech.de

The tert-butyl group is stable to a wide range of conditions used to remove other common protecting groups, making it an ideal orthogonal partner. For instance, it is completely stable to the basic conditions (e.g., piperidine) used to remove the Fmoc group from amines, the hydrogenolysis conditions (H₂/Pd) used to cleave benzyl (B1604629) ethers and Cbz groups, and the fluoride-based reagents (e.g., TBAF) used to deprotect silyl (B83357) ethers. iris-biotech.de

This orthogonality allows for precise, sequential deprotection and functionalization at different sites of a complex molecule. For example, in a molecule containing both a tert-butyl ester and an Fmoc-protected amine, the Fmoc group can be removed with piperidine (B6355638) to allow for modification of the amine, while the carboxylic acid remains protected as the tert-butyl ester. Subsequently, the tert-butyl ester can be removed with acid to reveal the carboxylic acid for further reaction.

| Protecting Group | Lability (Removal Conditions) | Stability of tert-Butyl Ester | Orthogonal? |

| Fmoc (amine protection) | Base (e.g., Piperidine) | Stable | Yes |

| Cbz/Bn (amine/alcohol protection) | Hydrogenolysis (H₂, Pd/C) | Stable | Yes |

| TBS/TIPS (alcohol protection) | Fluoride (e.g., TBAF) | Stable | Yes |

| Alloc (amine protection) | Pd(0) catalyst ub.edu | Stable | Yes |

| Trityl (Trt) (amine/alcohol protection) | Very mild acid (e.g., 1% TFA) sigmaaldrich.com | Labile (requires stronger acid) | Partially (selective removal possible) |

Spectroscopic Characterization and Analytical Methodologies for Fluorinated Benzoates

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. For tert-Butyl 2-fluoro-4-formylbenzoate, ¹H, ¹³C, and ¹⁹F NMR spectroscopy each offer unique and complementary information.

The ¹H NMR spectrum of this compound provides information on the number of different types of protons and their neighboring atoms. The spectrum, typically recorded in deuterated chloroform (B151607) (CDCl₃), exhibits distinct signals corresponding to the aldehydic proton, the aromatic protons, and the protons of the tert-butyl group.

The aldehydic proton is the most deshielded, appearing as a singlet at approximately 9.97 ppm. The aromatic region shows two multiplets. The multiplet observed between 7.98 and 7.85 ppm can be attributed to the two aromatic protons that are ortho and meta to the formyl group. The remaining aromatic proton, situated between the fluorine and formyl groups, is accounted for in a multiplet between 7.26 and 7.16 ppm. The nine equivalent protons of the tert-butyl group give rise to a sharp singlet at around 1.61 ppm.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The spectrum of this compound shows distinct signals for the carbonyl carbons, the aromatic carbons, and the carbons of the tert-butyl group.

The aldehydic carbonyl carbon appears at approximately 190.5 ppm. The ester carbonyl carbon is observed at around 163.5 ppm and exhibits a doublet with a coupling constant (J) of 3.8 Hz due to coupling with the adjacent fluorine atom. The carbon atom directly bonded to the fluorine atom is significantly affected, appearing as a doublet at 166.5 ppm with a large coupling constant of 256.7 Hz. The other aromatic carbons appear as doublets in the range of 116.4 to 132.8 ppm, with coupling constants ranging from 9.5 to 22.3 Hz. The quaternary carbon of the tert-butyl group appears at approximately 82.5 ppm, and the methyl carbons of the tert-butyl group are observed at around 28.1 ppm.

¹⁹F NMR is a powerful technique for the characterization of organofluorine compounds. The ¹⁹F NMR spectrum of this compound shows a single resonance, confirming the presence of one fluorine atom in a unique chemical environment. This signal appears at approximately -102.4 ppm. The chemical shift is indicative of a fluorine atom attached to an aromatic ring.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a critical analytical technique for determining the molecular weight and elemental formula of a compound. High-resolution mass spectrometry and electrospray ionization are particularly valuable in the characterization of novel organic molecules.

While specific experimental High-Resolution Mass Spectrometry (HRMS) data for this compound was not found in the reviewed literature, the exact mass can be calculated based on its molecular formula, C₁₂H₁₃FO₃. The calculated monoisotopic mass is 224.0849 g/mol . HRMS analysis would be expected to provide a measured mass that is very close to this theoretical value, typically within a few parts per million (ppm), which would confirm the elemental composition of the molecule.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns. For this compound, the mass spectrum would reveal characteristic fragments resulting from the cleavage of its most labile bonds upon electron impact.

The fragmentation of tert-butyl esters is well-documented. pharmacy180.com A primary fragmentation pathway involves the loss of a methyl radical (CH₃•) to form a stable carbocation, or more significantly, the cleavage of the tert-butyl group. pharmacy180.comresearchgate.net The most prominent fragmentation pathway for tert-butyl esters is the loss of isobutylene (B52900) (C₄H₈) via a McLafferty-type rearrangement, which would result in the formation of a protonated carboxylic acid. Another common fragmentation is the formation of the highly stable tert-butyl cation (C₄H₉⁺) at a mass-to-charge ratio (m/z) of 57, which is often the base peak in the spectrum of tert-butyl containing compounds. pharmacy180.com

Additionally, the aldehyde functional group can undergo characteristic α-cleavage, leading to the loss of a hydrogen radical (H•) to give an [M-1]⁺ peak, or the formyl radical (•CHO) to give an [M-29]⁺ peak. libretexts.org The presence of the stable aromatic ring means that the molecular ion peak, although potentially of low intensity, is generally observable. miamioh.edu The combination of these patterns provides a unique fingerprint for the identification of this compound.

Table 1: Predicted Key Fragmentation Ions for this compound in EI-MS

| m/z Value | Proposed Fragment Ion | Neutral Loss | Significance |

|---|---|---|---|

| [M]⁺ | C₁₂H₁₃FO₃⁺ | - | Molecular Ion |

| [M-15]⁺ | C₁₁H₁₀FO₃⁺ | •CH₃ | Loss of a methyl radical from the tert-butyl group |

| [M-29]⁺ | C₁₁H₁₃FO₂⁺ | •CHO | Loss of the formyl radical |

| [M-56]⁺ | C₈H₅FO₃⁺ | C₄H₈ | Loss of isobutylene, forming the 2-fluoro-4-formylbenzoic acid radical cation |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential analytical technique for identifying the various functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations. The IR spectrum of this compound would display a series of characteristic absorption bands that confirm the presence of its key structural features: the tert-butyl ester, the aromatic aldehyde, and the carbon-fluorine bond.

The spectrum can be analyzed by examining specific regions:

C-H Stretching Region: Absorptions just above 3000 cm⁻¹ are characteristic of aromatic C-H stretching, while strong absorptions just below 3000 cm⁻¹ correspond to the aliphatic C-H stretching of the tert-butyl group. vscht.cz The aldehyde C-H bond typically shows two distinct, medium-intensity stretching bands around 2850 cm⁻¹ and 2750 cm⁻¹. libretexts.orglibretexts.org

Carbonyl (C=O) Stretching Region: This region is particularly informative. The ester carbonyl group, being conjugated to the aromatic ring, is expected to absorb around 1715-1720 cm⁻¹. libretexts.org Similarly, the aromatic aldehyde carbonyl stretch is expected in a nearby region, around 1705 cm⁻¹. libretexts.orglibretexts.org These two bands may appear as a single, broad, strong peak or as two closely spaced, resolved peaks.

Fingerprint Region: This complex region below 1600 cm⁻¹ contains many important vibrations. Aromatic C=C stretching vibrations appear in the 1600-1450 cm⁻¹ range. vscht.cz The C-O stretching vibrations of the ester group typically produce two strong, characteristic bands between 1300 cm⁻¹ and 1000 cm⁻¹. libretexts.org Furthermore, a strong absorption band corresponding to the C-F stretch is expected in the 1250-1020 cm⁻¹ range.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretch | 3100 - 3010 | Medium to Weak |

| Aldehyde C-H | Stretch | ~2850 and ~2750 | Medium |

| Alkyl C-H (tert-butyl) | Stretch | 2980 - 2870 | Strong |

| Ester C=O (conjugated) | Stretch | 1720 - 1715 | Strong |

| Aldehyde C=O (conjugated) | Stretch | 1710 - 1700 | Strong |

| Aromatic C=C | Stretch | 1600 - 1450 | Medium (multiple bands) |

| Ester C-O | Stretch | 1300 - 1150 | Strong |

Chromatographic Separation and Purity Assessment

Chromatographic techniques are indispensable for the synthesis and analysis of this compound, enabling reaction monitoring, product purification, and final purity determination.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a rapid and efficient method used to monitor the progress of a chemical reaction. In the synthesis of this compound, TLC allows for the qualitative comparison of the reaction mixture against the starting materials. A small aliquot of the reaction mixture is spotted onto a TLC plate, typically coated with silica (B1680970) gel, and developed in an appropriate solvent system (mobile phase), such as a mixture of hexanes and ethyl acetate (B1210297).

The components separate based on their polarity; less polar compounds travel further up the plate (higher Retention Factor, Rf), while more polar compounds remain closer to the baseline (lower Rf). Since the product, an ester, is generally less polar than a potential carboxylic acid starting material but more polar than a non-functionalized precursor, its appearance can be tracked as a new spot with a distinct Rf value. Visualization is typically achieved under UV light, as the aromatic ring is UV-active.

Column Chromatography for Product Purification

Following the completion of a reaction, column chromatography is the standard method for purifying the crude product on a preparative scale. rsc.org This technique operates on the same principles as TLC. The crude mixture containing this compound is loaded onto a column packed with a stationary phase, most commonly silica gel.

An eluent (mobile phase), often a mixture of non-polar and polar solvents like hexane (B92381) and ethyl acetate, is passed through the column. The solvent system is chosen based on prior TLC analysis to achieve optimal separation between the desired product and any impurities or unreacted starting materials. Fractions are collected sequentially as the eluent exits the column, and TLC is used to analyze these fractions to identify those containing the pure product. The fractions containing the pure compound are then combined, and the solvent is removed by evaporation to yield the purified this compound.

High-Performance Liquid Chromatography (HPLC) for Purity and Analysis

High-Performance Liquid Chromatography (HPLC) is a highly sensitive and quantitative technique used to determine the purity of the final compound and to perform quantitative analysis. For a compound like this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed.

In RP-HPLC, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is a more polar solvent mixture, such as acetonitrile (B52724) and water or methanol (B129727) and water. ekb.egresearchgate.net The compound is detected as it elutes from the column, most commonly by a UV detector set at a wavelength where the aromatic ring exhibits strong absorbance (e.g., ~254 nm). The purity of the sample is determined by integrating the area of the product peak and comparing it to the total area of all peaks in the chromatogram. A single, sharp peak at a characteristic retention time indicates a high degree of purity.

Table 3: Typical RP-HPLC Parameters for Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic mixture of Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Detector | UV-Vis Diode Array Detector (DAD) |

| Detection Wavelength | ~254 nm |

| Injection Volume | 10 - 20 µL |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of HPLC with the powerful detection and identification ability of mass spectrometry. chromatographyonline.com This hyphenated technique is invaluable for the unambiguous confirmation of the identity and purity of this compound.

As the compound elutes from the LC column (typically a reversed-phase column as used in HPLC), it is introduced into the mass spectrometer source. Electrospray ionization (ESI) is a common soft ionization technique used for this type of analysis, which generates the protonated molecular ion [M+H]⁺ or other adducts with minimal fragmentation. The mass spectrometer then provides a precise mass-to-charge ratio that can be used to confirm the molecular weight of the compound. The combination of the retention time from the chromatography and the molecular weight from the mass spectrometry provides a very high degree of confidence in the identity of the analyte. nih.gov

Ultra-Performance Liquid Chromatography (UPLC) for Advanced Separations

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, sensitivity, and speed of analysis compared to conventional High-Performance Liquid Chromatography (HPLC). These enhancements are primarily attributed to the use of stationary phase particles smaller than 2 μm in diameter. The application of UPLC is particularly advantageous for the analysis of complex mixtures and for the high-throughput screening of compounds such as fluorinated benzoates.

The analysis of this compound by UPLC benefits from the high resolving power of this technique, which is crucial for separating the target analyte from structurally similar impurities, starting materials, and byproducts that may be present in a sample matrix. The combination of a sub-2-μm particle column and an optimized mobile phase gradient allows for the efficient elution and sharp peak shapes necessary for accurate quantification and identification.

In a typical reversed-phase UPLC method, the separation is governed by the hydrophobic interactions between the analyte and the stationary phase. For this compound, the presence of the aromatic ring, the tert-butyl group, and the fluorine atom contributes to its retention on a nonpolar stationary phase, such as a C18 column. The formyl group, being polar, will slightly reduce the retention time compared to a non-substituted analogue.

The mobile phase, commonly a mixture of an organic solvent like acetonitrile or methanol and an aqueous component, is manipulated to control the elution of the compound. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the timely elution of all components in a mixture with varying polarities. The addition of a small amount of an acid, such as formic acid, to the mobile phase can help to produce sharper peaks by minimizing interactions with residual silanol (B1196071) groups on the stationary phase. sielc.com

The selection of a suitable detector and its wavelength is critical for sensitive and selective detection. The aromatic ring and the formyl group in this compound allow for strong absorbance in the ultraviolet (UV) region. A photodiode array (PDA) detector is often used to monitor the absorbance at a specific wavelength, typically around the λmax of the compound, and to provide spectral information that can aid in peak identification and purity assessment.

Detailed research findings indicate that fluorinated stationary phases can also offer unique selectivity for halogenated aromatic compounds. chromatographyonline.com The interactions between the fluorinated analyte and a fluorinated stationary phase can lead to enhanced retention and altered elution orders compared to traditional C18 columns, providing an alternative approach for challenging separations. chromatographyonline.com

A representative UPLC method for the analysis of this compound is detailed in the table below. This method is designed to provide a rapid and efficient separation, suitable for quality control and research applications.

| Parameter | Condition |

|---|---|

| Instrument | ACQUITY UPLC System or equivalent |

| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.5 mL/min |

| Gradient | Start at 30% B, increase to 95% B over 5 minutes, hold for 1 minute, return to initial conditions |

| Column Temperature | 40 °C |

| Injection Volume | 1 µL |

| Detector | Photodiode Array (PDA) |

| Detection Wavelength | 254 nm |

| Run Time | 7 minutes |

Computational and Theoretical Investigations of Tert Butyl 2 Fluoro 4 Formylbenzoate

Electronic Structure and Reactivity Predictions of Fluorinated Benzoate (B1203000) Esters

The electronic structure of fluorinated benzoate esters like tert-butyl 2-fluoro-4-formylbenzoate is significantly influenced by the constituent functional groups. The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect on the benzene (B151609) ring. numberanalytics.com This generally leads to a stabilization of the molecular orbitals, lowering the energy of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). umons.ac.benih.gov The presence of the fluorine atom can decrease the reactivity of the aromatic ring towards electrophilic substitution. numberanalytics.com

The formyl (-CHO) and tert-butyl ester (-COOC(CH₃)₃) groups also play crucial roles in defining the molecule's electronic properties. The formyl group is an electron-withdrawing group and acts as a deactivating and meta-directing group in electrophilic substitution reactions. ncert.nic.in Conversely, the tert-butyl ester group, while also electron-withdrawing, can influence the molecule's reactivity through both electronic and steric effects.

Computational methods such as Density Functional Theory (DFT) are instrumental in predicting the electronic properties and reactivity of such molecules. researchgate.netnih.gov DFT calculations can provide insights into the distribution of electron density, molecular electrostatic potential, and frontier molecular orbital energies. For instance, the calculated HOMO and LUMO energies can be used to estimate the chemical reactivity and kinetic stability of the molecule. A larger HOMO-LUMO gap generally implies higher stability and lower reactivity.

The reactivity of the aldehyde functional group in this compound is a key aspect. Aldehydes are generally more reactive than ketones in nucleophilic addition reactions due to both steric and electronic factors. ncert.nic.in The presence of the electron-withdrawing fluorine atom on the benzene ring can enhance the electrophilicity of the carbonyl carbon in the formyl group, making it more susceptible to nucleophilic attack. researchgate.net However, the bulky tert-butyl ester group may introduce steric hindrance, potentially influencing the accessibility of the formyl group to incoming nucleophiles.

| Substituent | Effect on Ring | Predicted Impact on Formyl Group Reactivity |

|---|---|---|

| -F (ortho) | Electron-withdrawing | Increase |

| -COOC(CH₃)₃ (para) | Electron-withdrawing | Increase |

| -CH₃ (para) | Electron-donating | Decrease |

| -NO₂ (para) | Strongly electron-withdrawing | Strongly increase |

Conformational Analysis and Stereochemical Implications

The conformational landscape of this compound is primarily dictated by the rotational freedom around the single bonds connecting the ester and formyl groups to the benzene ring, as well as the internal rotations within the tert-butyl group. The bulky tert-butyl group significantly influences the molecule's preferred conformation due to steric hindrance. chemconnections.orglibretexts.org Computational modeling is a powerful tool for exploring these conformational possibilities and identifying the lowest energy structures.

A key conformational feature is the orientation of the tert-butyl group relative to the plane of the benzene ring. Due to its size, the tert-butyl group will adopt a conformation that minimizes steric clashes with the adjacent fluorine atom and the rest of the molecule. chemconnections.org Similarly, the formyl group's orientation relative to the ring is important. For many benzaldehyde (B42025) derivatives, a planar conformation where the C=O bond is coplanar with the aromatic ring is energetically favored due to resonance stabilization. researchgate.net

The fluorine atom at the ortho position can introduce additional steric and electronic interactions that influence the preferred conformation of the adjacent ester group. These interactions can affect the dihedral angle between the plane of the ester group and the benzene ring.

The stereochemical implications for this molecule are primarily related to its reactivity. While this compound itself is achiral, its reactions can lead to the formation of chiral products. For example, the nucleophilic addition to the carbonyl carbon of the formyl group can create a new stereocenter. The facial selectivity of this attack can be influenced by the steric and electronic environment created by the ortho-fluoro and para-tert-butyl ester substituents. Asymmetric synthesis strategies often exploit such steric and electronic biases to achieve enantioselectivity. nih.govlookchem.com

| Dihedral Angle | Description | Predicted Low-Energy Conformation | Potential Steric Interactions |

|---|---|---|---|

| C(1)-C(2)-C(ester)-O | Orientation of the ester group | Near planar to minimize steric clash with ortho-fluoro group | tert-Butyl group with ortho-fluoro group |

| C(3)-C(4)-C(formyl)=O | Orientation of the formyl group | Planar with the benzene ring for resonance stabilization | Minimal |

Reaction Mechanism Studies and Transition State Analysis

Theoretical studies are invaluable for elucidating the mechanisms of reactions involving this compound. By mapping the potential energy surface of a reaction, computational chemistry can identify intermediates, and transition states, and determine activation energies, providing a detailed picture of the reaction pathway. rsc.org

One important reaction class for this molecule is nucleophilic addition to the formyl group. ncert.nic.in For instance, in a reaction with a nucleophile like a Grignard reagent or an organolithium compound, the mechanism would involve the attack of the nucleophile on the electrophilic carbonyl carbon. DFT calculations can be used to model the transition state of this step, revealing the geometry and energy of the activated complex. canterbury.ac.uk The presence of the ortho-fluoro substituent could influence the trajectory of the incoming nucleophile.

Another relevant reaction is the hydrolysis or cleavage of the tert-butyl ester. The mechanism of ester cleavage can vary depending on the reaction conditions. For example, the cleavage of tert-butyl benzoates can proceed via a BAC2 mechanism involving nucleophilic attack at the acyl carbon. organic-chemistry.org Theoretical calculations can help to distinguish between different possible mechanisms by comparing the calculated activation barriers for each pathway. organic-chemistry.org

Transition state analysis provides crucial information about the factors that control the reaction rate and selectivity. rsc.org By examining the structure of the transition state, one can understand the key interactions that stabilize or destabilize it. For reactions of this compound, this analysis could reveal how the fluorine atom and the tert-butyl group influence the stereochemical outcome of a reaction by affecting the energies of diastereomeric transition states.

Predictive Spectroscopic Data Generation and Validation

Computational chemistry can accurately predict various spectroscopic properties of molecules, which can be used to validate experimental data or to aid in the identification of unknown compounds. For this compound, methods like DFT can be used to calculate vibrational frequencies (Infrared and Raman spectra), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Vis spectra). nih.govconicet.gov.ar

The calculated vibrational frequencies can be compared with experimental IR and Raman spectra to help assign the observed peaks to specific vibrational modes of the molecule. This can be particularly useful for complex molecules where experimental spectra can be difficult to interpret.

Predicting NMR chemical shifts is another powerful application of computational chemistry. By calculating the magnetic shielding tensors for each nucleus, it is possible to predict the ¹H, ¹³C, and ¹⁹F NMR spectra of the molecule. These predicted spectra can be compared with experimental data to confirm the structure of the compound. The accuracy of these predictions is often high enough to distinguish between different isomers or conformers.

UV-Vis spectra, which provide information about the electronic transitions within a molecule, can also be predicted using time-dependent DFT (TD-DFT) calculations. umons.ac.be These calculations can help to understand the nature of the electronic excitations and how they are affected by the different functional groups on the molecule.

| Spectroscopic Technique | Predicted Feature | Influencing Factors |

|---|---|---|

| IR Spectroscopy | C=O stretching frequencies for aldehyde and ester | Electronic effects of fluorine and conjugation with the aromatic ring |

| ¹H NMR | Chemical shifts of aromatic and tert-butyl protons | Anisotropic effects of the aromatic ring and electronegativity of adjacent atoms |

| ¹³C NMR | Chemical shifts of carbonyl, aromatic, and tert-butyl carbons | Hybridization and electronic environment |

| ¹⁹F NMR | Chemical shift of the fluorine atom | Electronic environment and through-space interactions |

| UV-Vis Spectroscopy | λmax for π → π* and n → π* transitions | Extent of conjugation and influence of substituents on molecular orbital energies |

Emerging Research Directions and Future Outlook for Fluorinated Aromatic Building Blocks

Development of Novel Catalytic Transformations for Fluorinated Aryl Systems

The chemistry of fluorinated aryl systems is being revolutionized by the advent of sophisticated catalytic methods that enable previously challenging transformations. A major focus is the activation and functionalization of carbon-fluorine (C-F) bonds, which are traditionally considered inert. nsf.gov Transition metal catalysis, in particular, offers powerful tools for creating new bonds at fluorinated aromatic cores.

Palladium-based catalysts have been developed for the nucleophilic fluorination of aryl bromides, iodides, and triflates, providing a reliable method for introducing fluorine into aromatic rings under relatively mild conditions. acs.orgnih.gov These methods often employ specialized biaryl phosphine ligands that facilitate the crucial C-F reductive elimination step from the metal center. nih.gov Beyond palladium, other transition metals like copper, silver, and nickel are showing significant promise. nih.govmdpi.com For instance, copper-catalyzed fluorination of aryl halides has been demonstrated, sometimes requiring a directing group to facilitate the reaction. acs.org Silver has also been utilized in electrophilic fluorination reactions of aryl stannanes and arylboronic acids. nih.gov

These advancements are highly relevant for the modification of complex molecules like tert-Butyl 2-fluoro-4-formylbenzoate. The existing fluorine and formyl groups can influence the reactivity and regioselectivity of these catalytic reactions, opening avenues for late-stage functionalization. Research is now geared towards expanding the substrate scope, improving catalyst turnover numbers, and reducing the cost and toxicity of the metals and ligands used.

Table 1: Comparison of Selected Catalytic Fluorination Methods

| Catalyst System | Substrate Type | Fluorine Source | Key Advantages |

|---|---|---|---|

| Palladium with Biaryl Phosphine Ligands | Aryl Triflates, Aryl Bromides | Metal Fluoride (B91410) Salts (e.g., CsF) | Broad substrate scope, high functional group tolerance. nih.gov |

| Copper-based Catalysts | Aryl Iodides, Aryl Bromides | Metal Fluoride Salts (e.g., AgF) | Lower cost metal, potential for unique reactivity. acs.org |

| Silver-based Catalysts | Aryl Stannanes, Arylboronic Acids | Electrophilic F+ reagents | Applicable to complex molecules, effective for late-stage fluorination. nih.gov |

Further Integration into Flow Chemistry and Fully Automated Synthesis Platforms

Continuous flow chemistry is emerging as a transformative technology for the synthesis of chemical compounds, offering significant advantages in safety, efficiency, and scalability over traditional batch processes. amt.ukvapourtec.com For the synthesis of fluorinated aromatic building blocks, flow chemistry provides solutions to several inherent challenges, such as managing highly exothermic reactions and handling hazardous reagents like elemental fluorine. researchgate.netvapourtec.com

By using flow reactors, the volume of hazardous material present at any given moment is minimized, enhancing operational safety. vapourtec.com The superior heat and mass transfer characteristics of these systems allow for precise temperature control, which can prevent the formation of byproducts and improve selectivity. amt.uk This is particularly beneficial for fluorination reactions, which are often highly energetic. researchgate.net Continuous flow reactors have been successfully employed for the direct fluorination of various aromatic compounds using diluted fluorine gas, demonstrating improved selectivity compared to batch methods. researchgate.net

The next frontier is the integration of these flow systems with automated technologies. Automated platforms can perform multi-step syntheses, including reaction work-up and purification, without manual intervention. nih.gov This not only accelerates the discovery and optimization of new reaction pathways but also ensures high fidelity and reproducibility. For a multi-functional molecule like this compound, an automated flow platform could enable a streamlined, multi-step synthesis, starting from simple precursors and incorporating purification stages in a continuous sequence. This approach is being explored for producing active pharmaceutical ingredients (APIs) and represents a key direction for the future of chemical manufacturing. researchgate.net

Exploration of More Sustainable and Green Synthetic Routes for Functionalized Fluorobenzoates

The principles of green chemistry are increasingly guiding the development of new synthetic processes in the chemical and pharmaceutical industries. jddhs.comresearchgate.net The goal is to design products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netlaxai.com For the synthesis of functionalized fluorobenzoates, this involves a multi-faceted approach targeting raw materials, solvents, catalysts, and energy consumption.

A key area of focus is the use of more environmentally benign solvents or, ideally, solvent-free reactions. jddhs.com Traditional organic solvents often contribute significantly to chemical waste and pose environmental risks. The search for greener alternatives, such as bio-based solvents or supercritical CO₂, is an active area of research. jddhs.com

Catalysis is a cornerstone of green chemistry. jddhs.com The development of highly efficient and recyclable catalysts, including biocatalysts and heterogeneous catalysts, can minimize waste by enabling reactions with high atom economy. For instance, replacing stoichiometric reagents with catalytic alternatives reduces the generation of inorganic salt byproducts. Recent innovations include the development of green processes for synthesizing sulfonyl fluorides that produce only non-toxic salts as byproducts. eurekalert.org

Furthermore, energy efficiency is a critical consideration. jddhs.com Technologies like microwave-assisted synthesis and continuous flow processing can significantly reduce reaction times and energy requirements. jddhs.com There is also a growing interest in using renewable feedstocks. For example, routes are being developed to synthesize key chemical intermediates from biomass-derived materials like furfural instead of petroleum-based sources. stanford.edu Applying these principles to the synthesis of fluorobenzoate derivatives will lead to more economical and environmentally responsible manufacturing processes for these important chemical building blocks.

Q & A

Q. What are the common synthetic routes for tert-butyl 2-fluoro-4-formylbenzoate?

The compound is typically synthesized via esterification of 2-fluoro-4-formylbenzoic acid with tert-butanol under acidic catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid). Key methodological considerations include:

- Optimizing reaction temperature (60–80°C) to balance yield and side reactions.

- Using dehydrating agents (e.g., molecular sieves) to shift equilibrium.

- Purification via column chromatography (ethyl acetate/hexane gradients) or recrystallization. Yield optimization may require iterative adjustments to molar ratios and reaction time .

Q. Which characterization techniques are critical for confirming the structure of this compound?

- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., formyl proton at ~10 ppm, tert-butyl group at 1.3–1.5 ppm).

- Mass Spectrometry : High-resolution MS to confirm molecular weight (C₁₂H₁₃FO₃: calc. 224.08 g/mol).

- FT-IR : Peaks at ~1700 cm⁻¹ (ester C=O) and ~2800 cm⁻¹ (tert-butyl C-H). Dynamic low-temperature NMR can resolve conformational ambiguities in related tert-butyl esters .

Q. How should this compound be stored to ensure stability?

- Store in airtight containers under inert gas (N₂/Ar) at 2–8°C.

- Avoid exposure to moisture, heat, and strong oxidizers.

- Stability data for analogous tert-butyl esters suggest decomposition risks above 40°C or under acidic/basic conditions .

Advanced Research Questions

Q. How can computational methods enhance the understanding of this compound's reactivity?

Density Functional Theory (DFT) calculations can model:

- Electron distribution in the formyl group to predict nucleophilic attack sites.

- Steric effects of the tert-butyl group on reaction pathways.

- Solvent interactions (explicit solvent models improve accuracy for solution-phase conformers) .

Q. What strategies optimize the formyl group’s reactivity in cross-coupling reactions?

- Activate the formyl group via imine formation or protection as a dimethyl acetal to prevent undesired side reactions.

- Use Pd-catalyzed couplings (e.g., Suzuki-Miyaura) with aryl boronic acids, monitoring progress via HPLC.

- Screen ligands (e.g., XPhos) to enhance catalytic efficiency in sterically hindered environments .

Q. How does this compound serve as an intermediate in multi-step syntheses?

- The tert-butyl ester acts as a carboxylic acid protecting group, removable via TFA or HCl.

- The formyl group enables condensations (e.g., with hydrazines to form hydrazones) or reductions to hydroxymethyl derivatives.

- Demonstrated in syntheses of fluorinated pharmaceuticals, where sequential functionalization is critical .

Q. How can contradictory literature data on reaction yields be resolved?

- Conduct Design of Experiments (DoE) to isolate variables (e.g., catalyst loading, solvent polarity).

- Compare analytical methods: NMR integration vs. GC-MS for purity assessment.

- Replicate conditions from conflicting studies to identify reproducibility issues .

Q. What advanced techniques analyze the spatial arrangement of substituents in tert-butyl esters?

- Dynamic NMR : Resolves rotational barriers and axial/equatorial conformers at low temperatures.

- X-ray Crystallography : Provides unambiguous confirmation of solid-state structures.

- Vibrational Circular Dichroism (VCD) : Assigns absolute configurations in chiral derivatives .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.